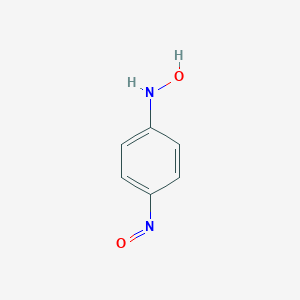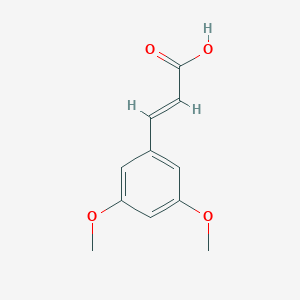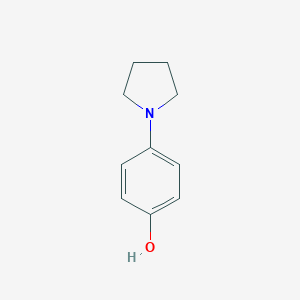
4-(Pyrrolidin-1-yl)phenol
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)phenol is a chemical compound that is part of a broader class of organic compounds featuring a phenol group attached to a pyrrolidine ring. This structural motif is common in various synthetic compounds that exhibit a range of properties and potential applications, such as electroactive polymers, organic dyes, and pharmaceuticals. The papers provided discuss several compounds that are structurally related to 4-(Pyrrolidin-1-yl)phenol, highlighting their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of compounds related to 4-(Pyrrolidin-1-yl)phenol involves various chemical reactions. For instance, the synthesis of a phenol-based polymer was achieved by the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Another related compound, a dipyrrolyl monomer, was synthesized via the reaction between 4-pyrrol-1-yl phenol and butanedioyl dichloride . Additionally, a one-pot synthesis approach was used to create polysubstituted pyrrolines and pyrrolidines by coupling propargylamines, vinyl sulfones (or nitroalkenes), and phenols .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . X-ray crystallography was also employed to determine the crystal structure of some compounds, providing insights into their molecular geometry and interactions . Computational methods like density functional theory (DFT) were used to optimize molecular geometries and compare them with experimental data .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with some undergoing oxidative polycondensation reactions in an aqueous alkaline medium using different oxidants . The electrochemical behavior of some monomers was studied, and homopolymerization and copolymerization reactions were performed to obtain polymers with specific properties . The compounds also exhibit various interactions in the crystalline state, such as π-π stacking, hydrogen bonding, and other non-covalent interactions, which influence their crystal packing and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively characterized. Thermal analyses like TG-DTA and DSC were used to study their thermal stability . The electrical conductivities of the monomers and polymers were measured, indicating their potential as electroactive materials . The photophysical properties, such as fluorescence and emission, were investigated for some compounds, showing their potential as organic dyes with large Stokes shifts . Additionally, the electrochromic properties of some copolymers were examined, revealing their potential in electrochromic devices .
Applications De Recherche Scientifique
Anti-cancer and Anti-inflammatory Applications : 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) has demonstrated significant anti-inflammatory activity and exhibits potential as an anti-cancer agent, particularly against the HT-29 cancer cell line (Zulfiqar et al., 2021).
CDK1 and CDK2 Inhibition for Antitumor Activity : Derivatives of 2-(2-aminopyrimidin-4-yl)phenol, substituted with pyrrolidine-3,4-diol, have been found to inhibit CDK1 and CDK2, enzymes important in cell cycle regulation, indicating potential antitumor applications (Lee, Kim, & Jeong, 2011).
Nonlinear Optical (NLO) Applications : A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically important alkylaminophenol compound, revealed its potential for NLO applications. The study included synthesis, structural analysis, and quantum chemical calculations (Ulaş, 2021).
Solvatochromism Studies for NLO Applications : The solvatochromism of 4-(pyridinium-1-yl)phenolate, which is structurally related to 4-(Pyrrolidin-1-yl)phenol, has been studied for potential applications in nonlinear optics (NLO) (Pires et al., 2019).
Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization for electroactive polymer production has been explored, indicating potential applications in electronic devices (Kaya & Aydın, 2012).
Antimicrobial Properties : The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol and its antimicrobial properties have been investigated, suggesting its potential use in antimicrobial applications (Kaya, Bilici, & Saçak, 2006).
Molecular Structure and Excited-State Study : The study of the excited-state structure and relaxation processes of related compounds, such as betaine-30 and pyridinium model compounds, contributes to the understanding of these molecules' behaviors in different states (Kharlanov & Rettig, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJPHGPERPMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905748 | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)phenol | |
CAS RN |
1008-97-5 | |
| Record name | 4-(1-Pyrrolidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Pyrrolidinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-pyrrolidinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



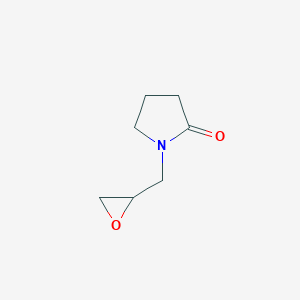


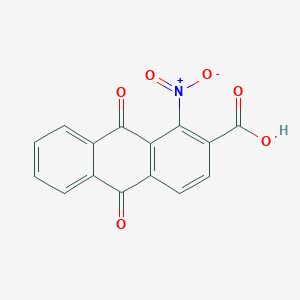
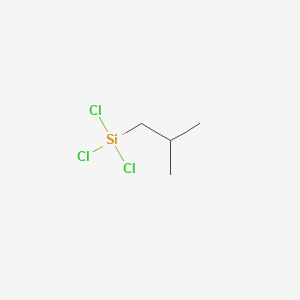



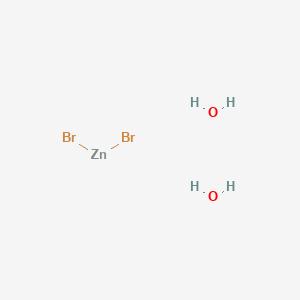
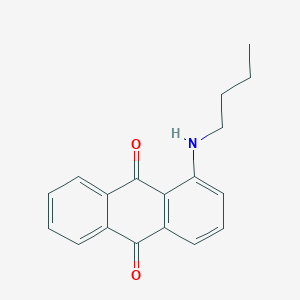
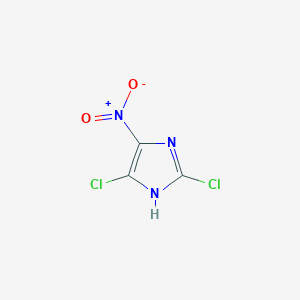
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
